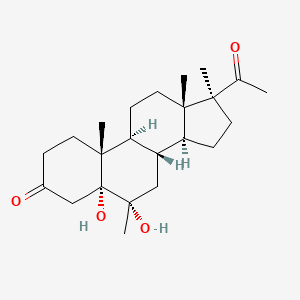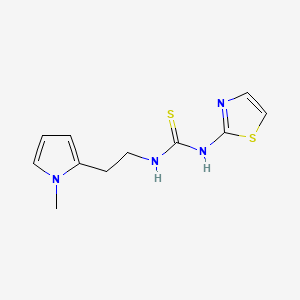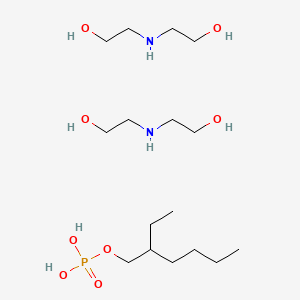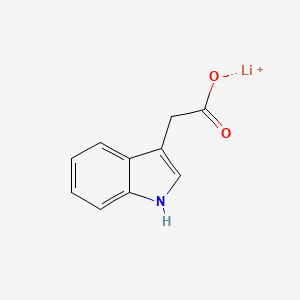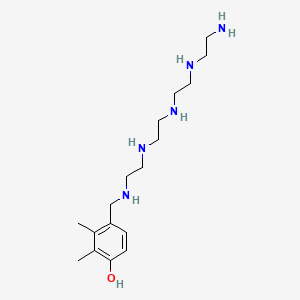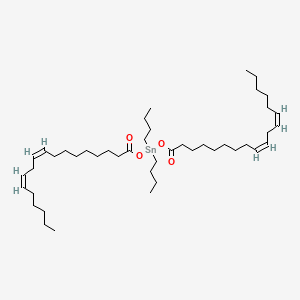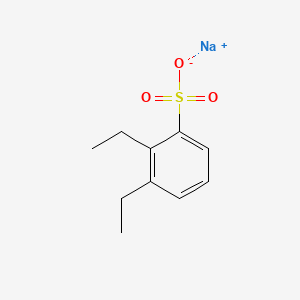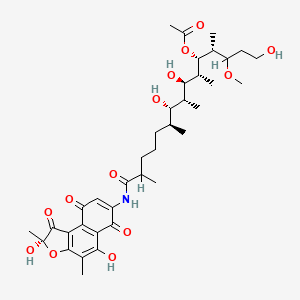
(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is a complex organic compound with the molecular formula C37H53NO13 and a molecular weight of 719.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic produced by the bacterium Amycolatopsis rifamycinica. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves multiple steps, including the selective reduction and hydroxylation of rifamycin derivatives. The process typically starts with rifamycin B, which undergoes a series of chemical reactions such as hydrogenation, oxidation, and esterification to yield the desired compound. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different biological activities and properties.
Scientific Research Applications
(16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing new rifamycin derivatives with potential antibiotic properties.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial RNA synthesis.
Medicine: Investigated for its potential to treat various bacterial infections, including those resistant to conventional antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This inhibition leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain.
Comparison with Similar Compounds
Similar Compounds
Rifamycin B: The parent compound from which (16s)16,17,18,19,28,29-Hexahydro-12,29-deoxy-12,29-dihydroxyrifamycin s is derived.
Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Rifabutin: Another rifamycin derivative with enhanced activity against certain bacterial strains.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological properties and potential advantages in treating antibiotic-resistant bacterial infections.
Properties
CAS No. |
172097-85-7 |
|---|---|
Molecular Formula |
C37H53NO13 |
Molecular Weight |
719.8 g/mol |
IUPAC Name |
[(4R,5S,6R,7R,8R,9S,10S)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-1,7,9-trihydroxy-3-methoxy-4,6,8,10,14-pentamethyl-15-oxopentadecan-5-yl] acetate |
InChI |
InChI=1S/C37H53NO13/c1-16(29(42)19(4)30(43)20(5)33(50-22(7)40)18(3)25(49-9)13-14-39)11-10-12-17(2)36(47)38-23-15-24(41)26-27(32(23)45)31(44)21(6)34-28(26)35(46)37(8,48)51-34/h15-20,25,29-30,33,39,42-44,48H,10-14H2,1-9H3,(H,38,47)/t16-,17?,18+,19+,20+,25?,29-,30+,33+,37-/m0/s1 |
InChI Key |
FFPFEMCIBLAAKI-HKDDQFCWSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCC[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)C(CCO)OC)OC(=O)C)O)O)C3=C1O[C@](C3=O)(C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(C)CCCC(C)C(C(C)C(C(C)C(C(C)C(CCO)OC)OC(=O)C)O)O)C3=C1OC(C3=O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


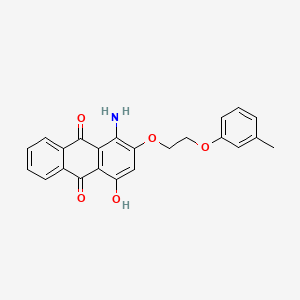
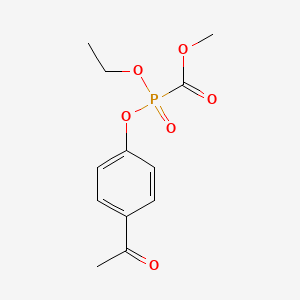
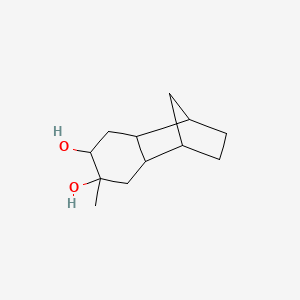
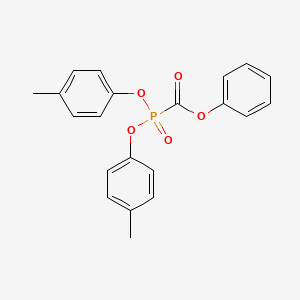
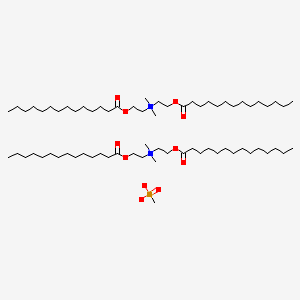
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
